molecular formula C10H12N4OS B7569220 4-amino-N-(2-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide

4-amino-N-(2-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide

Cat. No. B7569220
M. Wt: 236.30 g/mol
InChI Key: LTGDDIAIESIURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(2-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide, also known as THPTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. THPTA is a versatile ligand that can coordinate with various transition metals, making it a useful tool in the synthesis of metal complexes.

Mechanism of Action

4-amino-N-(2-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide acts as a bidentate ligand, coordinating with metal ions through both the nitrogen of the pyrazole ring and the sulfur of the thiophene ring. This coordination allows for the formation of stable metal complexes, which can then be used in a variety of applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4-amino-N-(2-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide, as it is primarily used as a tool in scientific research. However, it has been shown to have low toxicity and is generally considered safe for use in lab experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-amino-N-(2-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide is its versatility as a ligand, allowing for the synthesis of metal complexes with various transition metals. Additionally, 4-amino-N-(2-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, 4-amino-N-(2-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide has limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several potential future directions for research involving 4-amino-N-(2-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of new metal complexes for use in catalysis and drug delivery. Additionally, there is potential for the use of 4-amino-N-(2-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide in the preparation of radiopharmaceuticals for medical imaging. Further research is also needed to fully understand the biochemical and physiological effects of 4-amino-N-(2-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide.

Synthesis Methods

4-amino-N-(2-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide can be synthesized through a multistep process involving the reaction of 2-thiopheneacetic acid with hydrazine hydrate, followed by a reaction with ethyl chloroacetate and subsequent hydrolysis. The resulting product is then reacted with 4-amino-1H-pyrazole-5-carboxamide in the presence of triethylamine to yield 4-amino-N-(2-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

4-amino-N-(2-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide has been widely used in scientific research as a ligand in the synthesis of metal complexes. It has been shown to coordinate with various transition metals, including palladium, platinum, and copper. These metal complexes have been used in a variety of applications, including catalysis, imaging, and drug delivery. 4-amino-N-(2-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide has also been used as a chelating agent in the preparation of radiopharmaceuticals for medical imaging.

properties

IUPAC Name

4-amino-N-(2-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c11-8-6-13-14-9(8)10(15)12-4-3-7-2-1-5-16-7/h1-2,5-6H,3-4,11H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGDDIAIESIURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=O)C2=C(C=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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